molecular formula C34H19F6O4P B6593800 (11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 791616-59-6

(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

Cat. No. B6593800
CAS RN: 791616-59-6
M. Wt: 636.5 g/mol
InChI Key: WTTAZMHSXLJOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin is a useful research compound. Its molecular formula is C34H19F6O4P and its molecular weight is 636.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Solvent

This compound is a chiral organic solvent that is soluble in organic solvents such as chloroform and toluene . It is stable in the presence of acid catalysts .

Catalyst for Asymmetric Hydrogenation

This compound can be used as a catalyst for asymmetric hydrogenation . This is a type of chemical reaction where a compound containing multiple bonds is reduced in the presence of a catalyst, with the reaction favoring the formation of one enantiomer over the other.

Catalyst for Enantioselective Friedel-Crafts Reaction

It can also be used as a catalyst for the enantioselective Friedel-Crafts reaction . This is a type of organic reaction used to synthesize substituted aromatic compounds, and the enantioselective version of this reaction allows for the preferential formation of one enantiomer over the other.

Catalyst for Asymmetric Hydrogenation of 2-Substituted Quinolines

Another application is its use as a catalyst for the asymmetric hydrogenation of 2-substituted quinolines . This is a specific type of asymmetric hydrogenation reaction that is used to synthesize chiral quinoline derivatives.

Chiral Broensted Acid Catalyzed Enantioselective a-Aminoxylation of Ene Carbamates

This compound can be used as a chiral Broensted acid in the catalyzed enantioselective a-aminoxylation of ene carbamates . This is a type of organic reaction used to introduce an aminoxy group into a compound, with the reaction favoring the formation of one enantiomer over the other.

properties

IUPAC Name

13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H19F6O4P/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(32(30)44-45(41,42)43-31(27)29)20-11-15-24(16-12-20)34(38,39)40/h1-18H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTAZMHSXLJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)OP(=O)(O3)O)C7=CC=C(C=C7)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H19F6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

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